Calcium disodium pyrophosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

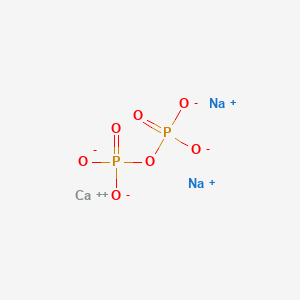

Calcium disodium pyrophosphate is an inorganic compound with the chemical formula CaNa2P2O7. It is a white, water-soluble solid that serves as a buffering and chelating agent. This compound is commonly used in the food industry, particularly in baking powders and processed foods, to maintain the desired texture and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Calcium disodium pyrophosphate can be synthesized through the reaction of calcium chloride with disodium hydrogen phosphate under controlled conditions. The reaction typically occurs in an aqueous solution at room temperature or slightly elevated temperatures. The resulting product is then filtered, washed, and dried to obtain the pure compound.

Industrial Production Methods

In industrial settings, this compound is produced by heating a mixture of calcium carbonate and disodium phosphate. The reaction is carried out in a rotary kiln at high temperatures, typically around 600°C. The product is then cooled, ground, and packaged for various applications.

Análisis De Reacciones Químicas

Types of Reactions

Calcium disodium pyrophosphate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form calcium phosphate and disodium phosphate.

Chelation: It can form stable complexes with metal ions, such as iron and magnesium, through chelation.

Precipitation: When mixed with solutions containing calcium ions, it can precipitate as calcium pyrophosphate.

Common Reagents and Conditions

Hydrolysis: Water and mild acidic or basic conditions.

Chelation: Metal ions such as iron, magnesium, and zinc.

Precipitation: Calcium chloride or other calcium salts.

Major Products Formed

Hydrolysis: Calcium phosphate and disodium phosphate.

Chelation: Metal ion complexes.

Precipitation: Calcium pyrophosphate.

Aplicaciones Científicas De Investigación

Calcium disodium pyrophosphate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and as a buffering agent in analytical chemistry.

Biology: Employed in studies related to bone and dental health due to its role in inhibiting the formation of calcium phosphate deposits.

Medicine: Investigated for its potential use in treating conditions such as calcium pyrophosphate deposition disease, a type of arthritis.

Industry: Utilized in the food industry as a leavening agent in baking powders and as a stabilizer in processed foods.

Mecanismo De Acción

Calcium disodium pyrophosphate exerts its effects primarily through chelation and inhibition of crystal growth. It binds to metal ions, preventing them from participating in unwanted chemical reactions. In biological systems, it inhibits the formation of calcium phosphate crystals, thereby reducing the risk of conditions such as dental calculus and certain types of arthritis.

Comparación Con Compuestos Similares

Similar Compounds

Disodium pyrophosphate: Similar in structure but lacks calcium ions.

Tetrasodium pyrophosphate: Contains four sodium ions instead of two sodium and one calcium ion.

Calcium pyrophosphate: Contains only calcium ions and no sodium ions.

Uniqueness

Calcium disodium pyrophosphate is unique due to its dual functionality as both a calcium and sodium salt. This dual functionality allows it to act as a versatile buffering and chelating agent in various applications, making it more effective in certain contexts compared to its similar compounds.

Propiedades

Número CAS |

21360-35-0 |

|---|---|

Fórmula molecular |

CaNa2O7P2 |

Peso molecular |

260.00 g/mol |

Nombre IUPAC |

calcium;disodium;phosphonato phosphate |

InChI |

InChI=1S/Ca.2Na.H4O7P2/c;;;1-8(2,3)7-9(4,5)6/h;;;(H2,1,2,3)(H2,4,5,6)/q+2;2*+1;/p-4 |

Clave InChI |

POCPYOMYXRMNGX-UHFFFAOYSA-J |

SMILES canónico |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Ca+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide](/img/structure/B12751948.png)